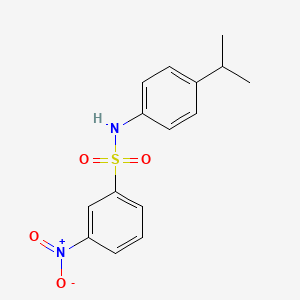
N-(4-isopropylphenyl)-3-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-isopropylphenyl)-3-nitrobenzenesulfonamide, also known as INS542, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfonamide derivative that has shown promise as a tool for investigating various biological processes.
Scientific Research Applications
N-(4-isopropylphenyl)-3-nitrobenzenesulfonamide has been used in various scientific research applications, particularly in the field of neuroscience. It has been shown to act as a selective blocker of the T-type calcium channel, which plays a crucial role in regulating neuronal excitability. By blocking this channel, N-(4-isopropylphenyl)-3-nitrobenzenesulfonamide can be used to investigate the role of T-type calcium channels in various neurological disorders such as epilepsy, neuropathic pain, and Parkinson's disease.
Mechanism of Action
N-(4-isopropylphenyl)-3-nitrobenzenesulfonamide acts by binding to the pore-forming subunit of the T-type calcium channel, thereby blocking the influx of calcium ions into the cell. This leads to a decrease in neuronal excitability and neurotransmitter release. The selectivity of N-(4-isopropylphenyl)-3-nitrobenzenesulfonamide for T-type calcium channels over other types of calcium channels makes it a valuable tool for investigating the specific role of T-type channels in various biological processes.
Biochemical and Physiological Effects
In addition to its effects on neuronal excitability, N-(4-isopropylphenyl)-3-nitrobenzenesulfonamide has also been shown to have other biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(4-isopropylphenyl)-3-nitrobenzenesulfonamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-isopropylphenyl)-3-nitrobenzenesulfonamide in lab experiments is its selectivity for T-type calcium channels. This allows researchers to investigate the specific role of these channels in various biological processes. However, one limitation is that N-(4-isopropylphenyl)-3-nitrobenzenesulfonamide may have off-target effects on other ion channels or receptors. Therefore, it is important to use appropriate controls and to verify the specificity of N-(4-isopropylphenyl)-3-nitrobenzenesulfonamide using electrophysiological techniques.
Future Directions
There are several future directions for research on N-(4-isopropylphenyl)-3-nitrobenzenesulfonamide. One area of interest is the potential therapeutic applications of N-(4-isopropylphenyl)-3-nitrobenzenesulfonamide in neurological disorders such as epilepsy and neuropathic pain. Another area of interest is the development of more selective and potent inhibitors of T-type calcium channels. Additionally, further research is needed to investigate the off-target effects of N-(4-isopropylphenyl)-3-nitrobenzenesulfonamide and to develop appropriate controls for its use in lab experiments.
Conclusion
In conclusion, N-(4-isopropylphenyl)-3-nitrobenzenesulfonamide is a sulfonamide derivative that has shown promise as a tool for investigating various biological processes, particularly in the field of neuroscience. Its selectivity for T-type calcium channels makes it a valuable tool for investigating the specific role of these channels in various neurological disorders. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of N-(4-isopropylphenyl)-3-nitrobenzenesulfonamide involves the reaction of 4-isopropylaniline with 3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction yields N-(4-isopropylphenyl)-3-nitrobenzenesulfonamide as a yellow crystalline solid with a melting point of 174-175°C. The purity of the compound can be verified using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
properties
IUPAC Name |
3-nitro-N-(4-propan-2-ylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-11(2)12-6-8-13(9-7-12)16-22(20,21)15-5-3-4-14(10-15)17(18)19/h3-11,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZSFDBINOBHFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![benzyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5162743.png)
![6-[(2S*)-2,4-dimethyl-3-oxo-1-piperazinyl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5162757.png)
![3-phenoxy-N-{1-[1-(phenoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B5162763.png)



![1-(2-fluorophenyl)-5-{[(4-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5162803.png)

![N-(2,4-dimethoxyphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5162821.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B5162826.png)
![3-[(2-bromobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5162834.png)
![6-(4-ethoxyphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5162842.png)